
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated alkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 4-bromo-3-chlorobut-2-en-1-yl bromide under controlled conditions to yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphonate amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Materials Science: It is used in the preparation of advanced materials, such as phosphonate-based polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The phosphonate group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl 2-bromoethylphosphonate
- Diethyl (4-chlorobut-2-en-1-yl)phosphonate
Uniqueness
Diethyl (4-bromo-3-chlorobut-2-en-1-yl)phosphonate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
79443-88-2 |
|---|---|
Fórmula molecular |
C8H15BrClO3P |
Peso molecular |
305.53 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-diethoxyphosphorylbut-2-ene |
InChI |
InChI=1S/C8H15BrClO3P/c1-3-12-14(11,13-4-2)6-5-8(10)7-9/h5H,3-4,6-7H2,1-2H3 |
Clave InChI |
NHKOKQZLGARBBR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=C(CBr)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


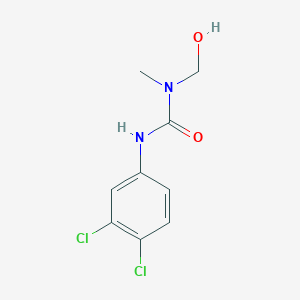
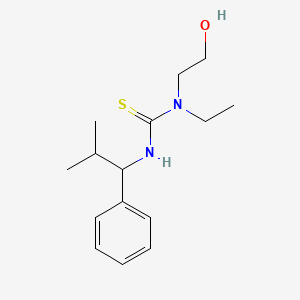
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
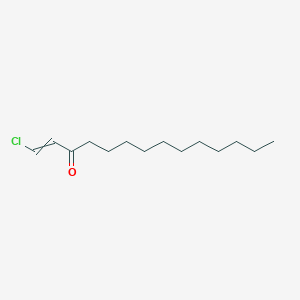
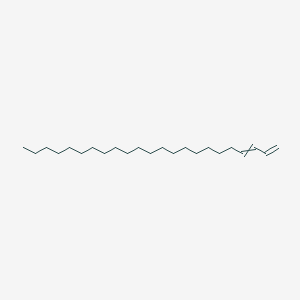
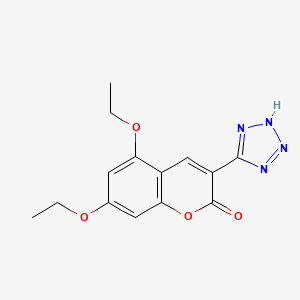
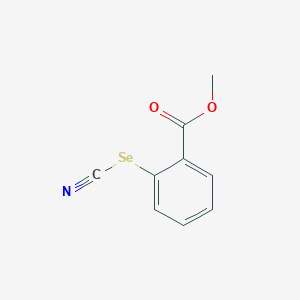
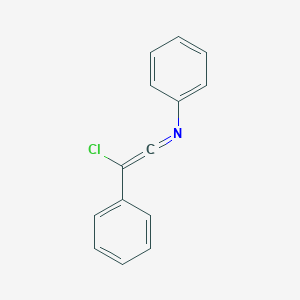
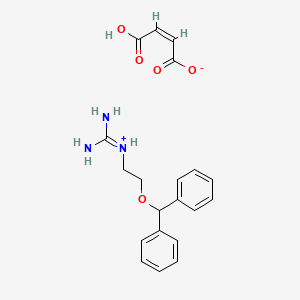
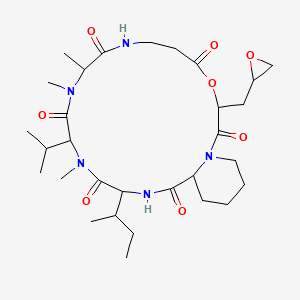
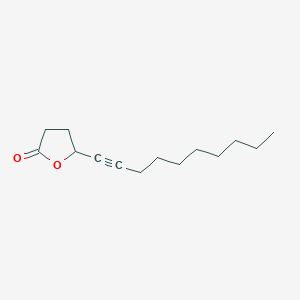
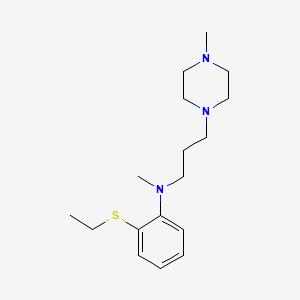
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
